molecular formula C10H12BrNO3 B1438779 2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene CAS No. 1154944-02-1

2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene

Cat. No. B1438779
CAS RN: 1154944-02-1
M. Wt: 274.11 g/mol
InChI Key: PTVGPAWJRQOLSR-UHFFFAOYSA-N
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Description

The compound “2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene” is a benzene derivative with a bromomethyl, nitro, and propan-2-yloxy group attached to it. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the bromomethyl, nitro, and propan-2-yloxy groups attached to it. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .


Chemical Reactions Analysis

The bromomethyl group could potentially undergo nucleophilic substitution reactions, while the nitro group could participate in reduction reactions. The ether group is generally quite stable, but could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make it relatively heavy and possibly volatile, while the nitro group could make it somewhat polar .

Scientific Research Applications

Synthesis and Material Development

2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene and its derivatives have been explored in the synthesis of novel materials and chemical entities. For instance, its use as a precursor in the synthesis of benzamide derivatives shows its potential in developing non-peptide small molecular antagonists. These compounds have been investigated for their biological activities, illustrating the chemical's role in medicinal chemistry research (H. Bi, 2015).

Polymer Science

In polymer science, compounds like 1,4-Dibromo-2,5-bis(bromomethyl)benzene, closely related to the chemical , have been utilized as bifunctional initiators in the cationic ring-opening polymerization of tetrahydrofuran. This process leads to macromonomers that are further reacted to create poly(p-phenylene) with alternating side chains, showcasing the utility of bromomethylated benzene derivatives in synthesizing advanced polymeric materials with specific properties (I. Cianga, Y. Hepuzer, Y. Yagcı, 2002).

Antimicrobial Activity

The exploration of bromomethylated benzene derivatives extends into the study of their biological activities. For instance, the synthesis and evaluation of (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which could be structurally related to 2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene, have demonstrated potent antimicrobial activity against a range of bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (K. Liaras, A. Geronikaki, J. Glamočlija, A. Ćirić, M. Soković, 2011).

Electrochemical Studies

The electrochemical behavior of bromomethylated benzene compounds is another area of interest. Studies have focused on the one-electron cleavage of benzylic bromides at palladium and palladized cathodes, leading to the generation of benzyl radicals. This research highlights the potential of such compounds in electrochemical syntheses and the modification of solid surfaces, pointing to their applicability in green chemistry and material science (V. Jouikov, J. Simonet, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how its structure interacts with biological molecules .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, research could be done to optimize its synthesis and to better understand its reactivity .

properties

IUPAC Name

2-(bromomethyl)-4-nitro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-7(2)15-10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVGPAWJRQOLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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